molecular formula C13H16N4OS B2442791 2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034546-07-9

2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No. B2442791
CAS RN: 2034546-07-9
M. Wt: 276.36
InChI Key: UAXCAPYKBCBLDN-UHFFFAOYSA-N
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Description

2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Research has demonstrated the utility of similar heterocyclic compounds in the synthesis of various derivatives, which could be pivotal in developing new materials with potential applications in medicinal chemistry and materials science. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives shows the versatility of pyrimidine as a core structure for further chemical modifications (A. Fadda, S. Bondock, A. Khalil, & E. Tawfik, 2013). Similarly, compounds with thiazole and pyrazole scaffolds have been synthesized, displaying varied biological activities, highlighting the broad application spectrum of such heterocyclic compounds (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).

Biological Activities and Applications

The structural motif of "2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide" and its analogs have been investigated for various biological activities. For example, some derivatives have been explored for their antimycobacterial activities, providing insights into the design of new antimicrobial agents (M. Gezginci, Malcolm A. Martin, & S. Franzblau, 1998). Additionally, compounds derived from similar structures have shown promising anticancer and anti-inflammatory properties, underscoring their potential in therapeutic applications (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).

Innovative Synthetic Pathways

The development of innovative synthetic pathways for such compounds is crucial for advancing scientific research. Studies have outlined efficient methods for synthesizing thiazolo and pyrimidine derivatives, offering new avenues for the exploration of heterocyclic chemistry and its application in drug discovery and development (G. Chattopadhyay, D. Saha, P. S. Ray, S. Naskar, & S. Sarkar, 2010).

properties

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9-16-11(8-19-9)13(18)14-6-10-7-15-17-5-3-2-4-12(10)17/h7-8H,2-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXCAPYKBCBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

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